molecular formula C14H18N2O2 B12757915 5-Acetoxy-N,N-dimethyltryptamine CAS No. 16977-50-7

5-Acetoxy-N,N-dimethyltryptamine

Cat. No.: B12757915
CAS No.: 16977-50-7
M. Wt: 246.30 g/mol
InChI Key: BZFGYTBVFYYKOK-UHFFFAOYSA-N
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Description

5-Acetoxy-N,N-dimethyltryptamine, also known as 3-[2-(dimethylamino)ethyl]-1H-indol-5-yl acetate, is a synthetic compound belonging to the tryptamine family. This compound is structurally related to other well-known tryptamines such as psilocybin and N,N-dimethyltryptamine. It has garnered interest in scientific research due to its potential pharmacological effects and applications in various fields.

Preparation Methods

The synthesis of 5-Acetoxy-N,N-dimethyltryptamine typically involves multiple steps. One common method starts with the acetylation of 5-hydroxy-N,N-dimethyltryptamine using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired acetoxy compound . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, focusing on yield and purity.

Chemical Reactions Analysis

5-Acetoxy-N,N-dimethyltryptamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

    Hydrolysis: The acetoxy group can be hydrolyzed to yield 5-hydroxy-N,N-dimethyltryptamine under acidic or basic conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Acetoxy-N,N-dimethyltryptamine involves its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at various serotonin receptors, including the serotonin 2A receptor. This interaction leads to alterations in neurotransmitter release and signaling pathways, which may contribute to its psychoactive effects . The compound’s effects on serotonin transporters and other molecular targets are also being investigated to understand its full pharmacological profile.

Comparison with Similar Compounds

5-Acetoxy-N,N-dimethyltryptamine is structurally similar to other tryptamines such as:

The uniqueness of this compound lies in its acetoxy group, which influences its stability, solubility, and interaction with biological targets.

Properties

CAS No.

16977-50-7

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] acetate

InChI

InChI=1S/C14H18N2O2/c1-10(17)18-12-4-5-14-13(8-12)11(9-15-14)6-7-16(2)3/h4-5,8-9,15H,6-7H2,1-3H3

InChI Key

BZFGYTBVFYYKOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)NC=C2CCN(C)C

Origin of Product

United States

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